molecular formula C17H29NO5 B606033 Benzyl-PEG5-Amine CAS No. 86770-77-6

Benzyl-PEG5-Amine

Cat. No.: B606033
CAS No.: 86770-77-6
M. Wt: 327.42
InChI Key: OOHIPYDPAMVVIQ-UHFFFAOYSA-N
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Description

Benzyl-PEG5-Amine is a polyethylene glycol (PEG) derivative containing a benzyl protecting group and a free terminal amine. The benzyl group is used to protect alcohol moieties and can be removed via hydrogenolysis. The primary amine can react with carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and other carbonyl compounds. This compound is known for its hydrophilic properties, which increase the water solubility of a compound in aqueous media .

Mechanism of Action

Target of Action

Benzyl-PEG5-Amine is primarily used as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras). PROTACs are designed to target specific proteins for degradation by the ubiquitin-proteasome system. The primary targets of this compound are the E3 ubiquitin ligase and the target protein that needs to be degraded .

Mode of Action

this compound acts as a bridge in PROTACs, connecting a ligand that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase. This interaction facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The PEG (polyethylene glycol) component of this compound enhances the solubility and stability of the PROTAC molecule .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ubiquitin-proteasome pathway. By promoting the ubiquitination of target proteins, this compound-containing PROTACs lead to the proteasomal degradation of these proteins. This can result in the modulation of various cellular processes, depending on the function of the degraded protein .

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its PEG component, which improves its solubility and stability in aqueous environments. The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are crucial for its bioavailability. The PEGylation can enhance the compound’s half-life and reduce immunogenicity, making it more effective in vivo .

Result of Action

The molecular and cellular effects of this compound’s action include the targeted degradation of specific proteins. This can lead to the downregulation of oncogenic proteins in cancer therapy or the removal of misfolded proteins in neurodegenerative diseases. The precise effects depend on the target protein and the context of its degradation .

Action Environment

Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the efficacy and stability of this compound. The PEG component helps to maintain stability across different environments, but extreme conditions can still affect its performance. Additionally, the cellular context, including the expression levels of the target protein and E3 ligase, can impact the overall effectiveness of the PROTAC .

: MedChemExpress. This compound. Retrieved from MedChemExpress : BroadPharm. This compound. Retrieved from BroadPharm

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl-PEG5-Amine is typically synthesized through a multi-step process involving the protection of the amine group, PEGylation, and subsequent deprotection. The synthesis begins with the protection of the amine group using a benzyl group. This is followed by the PEGylation process, where polyethylene glycol chains are attached to the protected amine. Finally, the benzyl protecting group is removed via hydrogenolysis to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions. The process includes the use of high-purity reagents and solvents to ensure the quality and consistency of the final product. The reaction conditions are optimized to achieve high yields and purity, with careful monitoring of temperature, pressure, and reaction time .

Comparison with Similar Compounds

    Benzyl-PEG4-Amine: Similar to Benzyl-PEG5-Amine but with a shorter PEG chain.

    Benzyl-PEG6-Amine: Similar to this compound but with a longer PEG chain.

    Methoxy-PEG5-Amine: Contains a methoxy group instead of a benzyl group.

Uniqueness: this compound is unique due to its specific PEG chain length and the presence of a benzyl protecting group. The PEG chain length influences the solubility and hydrophilicity of the compound, while the benzyl group provides a protective function that can be selectively removed. This combination of features makes this compound particularly useful in applications requiring precise control over molecular interactions and solubility .

Properties

IUPAC Name

2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO5/c18-6-7-19-8-9-20-10-11-21-12-13-22-14-15-23-16-17-4-2-1-3-5-17/h1-5H,6-16,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOHIPYDPAMVVIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCOCCOCCOCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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